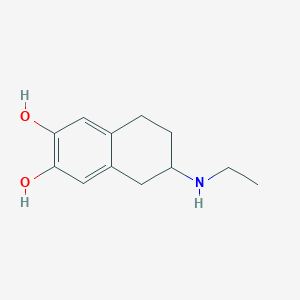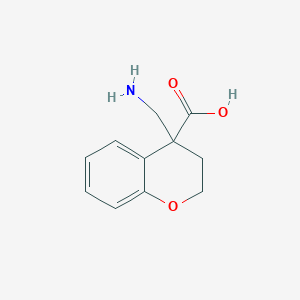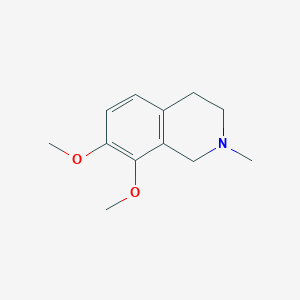
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol is a chemical compound with the molecular formula C8H11N5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative. This reaction is followed by the formation of an acid addition salt of a mono-hydroxy protected ganciclovir as an intermediate . The esterification of this product with an L-valine derivative and the removal of any protecting groups forms the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups to the purine ring .
Scientific Research Applications
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl benzoate: This compound has a similar purine structure but with different substituents.
2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl acetate: Another similar compound with an acetate group instead of an ethanol group.
Uniqueness
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N5O2 |
|---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
2-[(6-imino-7H-purin-1-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-6)12-4-13(7)5-15-2-1-14/h3-4,9,14H,1-2,5H2,(H,10,11) |
InChI Key |
DXNZJXFSXYRBKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N(C=N2)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)


![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)

![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)



